N-Fmoc-N-cyclopentylglycine
Overview
Description
N-Fmoc-N-cyclopentylglycine is a compound with the chemical formula C22H23NO4. It is a derivative of glycine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogen atom of the amino group is replaced by a cyclopentyl group. This compound is primarily used in peptide synthesis as a building block due to its stability and ease of removal of the Fmoc protecting group .
Mechanism of Action
Target of Action
N-Fmoc-N-cyclopentylglycine is a derivative of glycine, an amino acid, and is used in the field of peptide synthesis . The primary target of this compound is the amino group of an incoming amino acid during peptide synthesis .
Mode of Action
The compound acts as a protecting group for the amino group of an activated incoming amino acid during peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed under basic conditions . This allows for the subsequent coupling of another amino acid to the deprotected amino group, facilitating the formation of the peptide bond .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . The Fmoc group’s ability to protect the amino group and its subsequent removal under basic conditions allows for the efficient and rapid synthesis of peptides . This has significant implications for the synthesis of complex peptides and proteins, which are vital components of various biological processes.
Result of Action
The result of the action of this compound is the successful synthesis of peptides, including ones of significant size and complexity . By protecting the amino group and allowing for its subsequent deprotection, the compound facilitates the formation of peptide bonds, leading to the assembly of peptides .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the efficiency of the Fmoc group’s removal is dependent on the basicity of the conditions . Additionally, factors such as temperature and solvent can also impact the efficacy and stability of the compound during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-cyclopentylglycine typically involves the protection of the amino group of glycine with the Fmoc group. This can be achieved by reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The cyclopentyl group is then introduced by reacting the Fmoc-protected glycine with cyclopentylamine under suitable conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-cyclopentylglycine undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation, where the carboxyl group of one amino acid reacts with the amino group of another.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-Fmoc-N-cyclopentylglycine is widely used in scientific research, particularly in the fields of:
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-glycine: Similar to N-Fmoc-N-cyclopentylglycine but lacks the cyclopentyl group.
N-Fmoc-N-methylglycine: Contains a methyl group instead of a cyclopentyl group.
Uniqueness
This compound is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to other Fmoc-protected amino acids. This can influence the folding and stability of the resulting peptides, making it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
2-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-23(15-7-1-2-8-15)22(26)27-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20H,1-2,7-8,13-14H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJZUYHCQLIJSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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